molecular formula C15H13ClN2O2 B5267204 N'-(benzoyloxy)-2-(4-chlorophenyl)ethanimidamide

N'-(benzoyloxy)-2-(4-chlorophenyl)ethanimidamide

Cat. No.: B5267204
M. Wt: 288.73 g/mol
InChI Key: QDJRJSORKGHPFT-UHFFFAOYSA-N
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Description

N-(benzoyloxy)-2-(4-chlorophenyl)ethanimidamide, also known as Boc-L-Phe-Cl-Phe-NH-CH2-COOH, is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug development. It is a derivative of the amino acid phenylalanine and has been found to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of N'-(benzoyloxy)-2-(4-chlorophenyl)ethanimidamide-Phe-NH-CH2-COOH involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound-Phe-NH-CH2-COOH has been found to exhibit potent anti-inflammatory and anticancer activity in various in vitro and in vivo models. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(benzoyloxy)-2-(4-chlorophenyl)ethanimidamide-Phe-NH-CH2-COOH is its high potency and selectivity towards its target enzymes and signaling pathways. However, its low solubility in water and low bioavailability limit its use in in vivo studies.

Future Directions

There are several future directions for research on N'-(benzoyloxy)-2-(4-chlorophenyl)ethanimidamide-Phe-NH-CH2-COOH. One potential area of focus is the development of more potent and selective analogs of the compound. Another area of interest is the exploration of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound-Phe-NH-CH2-COOH and its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N'-(benzoyloxy)-2-(4-chlorophenyl)ethanimidamide-Phe-NH-CH2-COOH involves the reaction of N-(benzyloxycarbonyl)-L-phenylalanine with 4-chlorophenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then deprotected using hydrochloric acid to obtain the final product.

Scientific Research Applications

N'-(benzoyloxy)-2-(4-chlorophenyl)ethanimidamide-Phe-NH-CH2-COOH has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit strong anti-inflammatory and anticancer activity by inhibiting the activity of certain enzymes and signaling pathways.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-13-8-6-11(7-9-13)10-14(17)18-20-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJRJSORKGHPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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